molecular formula C12H9NO4 B6386480 5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261896-57-4

5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6386480
CAS RN: 1261896-57-4
M. Wt: 231.20 g/mol
InChI Key: GZOMMXYYQAXKLH-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid, commonly referred to as 5-HPN, is a compound found in nature and is used in the scientific research community for a variety of purposes. 5-HPN is an essential component of many biochemical pathways, and its unique properties make it an attractive tool for a wide range of applications.

Mechanism of Action

5-HPN is a substrate for several enzymes involved in the metabolism of fatty acids and other molecules. It can act as an inhibitor of certain enzymes, or it can be used as a co-substrate in the synthesis of certain molecules. In addition, it can be used to activate certain enzymes, or it can be used to inhibit certain enzymes.
Biochemical and Physiological Effects
5-HPN has been shown to have a number of biochemical and physiological effects. It has been shown to have an effect on the metabolism of fatty acids, and it has been shown to have an effect on the metabolism of carbohydrates. It has also been shown to have an effect on the metabolism of nucleic acids. Additionally, it has been shown to have an effect on the expression of certain genes, and it has been shown to have an effect on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of 5-HPN in lab experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and non-irritating, making it safe to use in laboratory settings. However, there are some limitations to its use in lab experiments. It is not very soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 5-HPN in scientific research. It could be used to further study the structure and function of proteins, as well as the mechanisms of action of certain hormones. Additionally, it could be used to study the role of certain enzymes in metabolic pathways, as well as the structure and function of certain nucleic acids. Additionally, it could be used to further study the metabolism of fatty acids and other molecules, as well as the expression of certain genes. Finally, it could be used to further study the activity of certain enzymes, as well as the effects of certain drugs on the body.

Synthesis Methods

5-HPN is synthesized through a process known as hydrolysis. This process involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the reaction between hydroxynicotinic acid and a hydroxyphenyl group. The reaction produces a product with the molecular formula of C7H9NO4. This product can then be further purified and concentrated to yield the desired 5-HPN.

Scientific Research Applications

5-HPN is widely used in the scientific research community for a variety of purposes. It has been used as a reagent in a number of biochemical pathways, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins. It has also been used in the study of drug metabolism and drug action. Additionally, it has been used in the study of the mechanisms of action of certain hormones, in the study of the role of certain enzymes in metabolic pathways, and in the study of the structure and function of certain nucleic acids.

properties

IUPAC Name

5-(2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-4-2-1-3-8(10)7-5-9(12(16)17)11(15)13-6-7/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOMMXYYQAXKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)C(=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686949
Record name 5-(2-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyphenyl)-2-hydroxynicotinic acid

CAS RN

1261896-57-4
Record name 5-(2-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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